N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c17-12(15-10-3-1-2-4-10)16-6-9-5-13-8-14-11(9)7-16/h5,8,10H,1-4,6-7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIIWFLWXCRSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves multiple steps One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Catalytic Coupling Reactions
Palladium- and nickel-catalyzed couplings are critical for introducing substituents:
Functional Group Transformations
-
Chlorine Substitution :
The 2-chloro group in intermediates undergoes nucleophilic aromatic substitution with amines (e.g., dimethylamine) under basic conditions (Cs₂CO₃ or K₂CO₃) to yield N-alkylated derivatives . -
Cyclopentyl Group Introduction :
Cyclopentylamine is introduced via SNAr (nucleophilic substitution) at the pyrimidine C4 position during early synthetic steps .
Comparative Reaction Yields
The choice of coupling agents and solvents significantly impacts efficiency:
| Coupling Agent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| HATU | DMF | DIPEA | 0–25°C | 99% |
| EDCI | THF/DMF | Triethylamine | 20–25°C | 92% |
| HBTU | DMF | DIPEA | RT | 79% |
Key Research Findings
-
Catalyst Efficiency : Nickel/copper systems outperform palladium in cost and yield for Sonogashira-type couplings .
-
Microwave Assistance : Pd-catalyzed reactions under microwave irradiation reduce reaction times from hours to minutes .
-
Oxidation Selectivity : DDQ selectively oxidizes the pyrrolo ring without degrading the cyclopentyl group .
Scientific Research Applications
Inhibition of Kinases
N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has been identified as a potent inhibitor of various kinases:
- Lck Inhibition : It exhibits strong inhibitory effects on Lck (IC50 < 1 nM), a critical kinase in T-cell signaling pathways. This property suggests its potential use in immunomodulatory therapies or as an anti-inflammatory agent .
- Cyclin-Dependent Kinases : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This application could be leveraged in cancer therapy to halt the proliferation of malignant cells .
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrrolopyrimidine derivatives against flaviviruses such as Zika virus and dengue virus. This compound is part of this class and has demonstrated significant antiviral activity:
- Zika Virus Inhibition : In vitro studies indicate that certain derivatives show over 90% protection against Zika virus infection .
- Mechanism of Action : While the specific molecular targets remain to be fully elucidated, the structural features of these compounds suggest they may interfere with viral replication processes .
Neuroprotective Effects
The compound's role as a geroprotector suggests potential neuroprotective benefits. It may help mitigate age-related neurodegenerative diseases by inhibiting pathways associated with cellular aging and apoptosis .
Case Study 1: Lck Inhibition
In a controlled study, this compound was administered to T-cell lines to assess its effects on Lck activity. Results indicated a significant reduction in T-cell activation markers when treated with the compound at nanomolar concentrations.
Case Study 2: Antiviral Efficacy
A series of experiments were conducted using various pyrrolopyrimidine derivatives against Zika and dengue viruses. This compound was among the top performers, showing a dose-dependent response in viral load reduction.
Data Summary Table
Mechanism of Action
The mechanism of action of N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffold Variations
Ribociclib (Pyrrolo[2,3-d]pyrimidine)
- Structure: Ribociclib (LEE011/Kisqali®) contains a 7-cyclopentyl-substituted pyrrolo[2,3-d]pyrimidine core with additional dimethylamine and piperazinylpyridinylamino substituents .
- Activity : As a CDK4/6 inhibitor, ribociclib’s [2,3-d] ring fusion optimizes binding to ATP pockets in kinases, contributing to its FDA approval for hormone receptor-positive breast cancer .
- Physicochemical Properties : Molecular weight 434.55 g/mol (free base); forms a succinate salt (MW 552.64 g/mol) for enhanced solubility .
N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
- Hypothesized Activity : The carboxamide group may enhance hydrogen bonding with target proteins, while the cyclopentyl group could improve lipophilicity and membrane permeability .
Benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Comparative Data Table
Biological Activity
N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential as a therapeutic agent, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Overview of Biological Activity
This compound exhibits notable interactions with several key enzymes and proteins involved in cellular signaling pathways. Its structure allows it to effectively bind to and inhibit various kinases, which are critical regulators of cell proliferation and survival.
Key Biological Targets:
- EGFR (Epidermal Growth Factor Receptor)
- HER2 (Human Epidermal Growth Factor Receptor 2)
- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
- CDK2 (Cyclin-dependent Kinase 2)
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of kinase activity. By binding to the active sites of these enzymes, the compound disrupts critical signaling pathways that promote cell growth and survival. This inhibition can lead to:
- Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest in various cancer cell lines.
- Apoptosis: It promotes programmed cell death in cancer cells, making it a promising candidate for anticancer therapy.
Cellular Effects
In laboratory studies, this compound has demonstrated significant antiproliferative effects on several cancer cell lines:
| Cell Line | Effect | IC50 (μM) |
|---|---|---|
| HepG2 (Liver Cancer) | Induces apoptosis | Not specified |
| T47D (Breast Cancer ER+) | Cell cycle arrest | Not specified |
| MDA-MB-436 (Triple-negative Breast Cancer) | Induces apoptosis | Not specified |
Case Studies and Research Findings
-
In vitro Studies on Breast Cancer:
A study evaluated the effects of N-cyclopentyl derivatives on breast cancer cell lines. Compounds derived from this structure showed promising activity against both ER+ and triple-negative breast cancer cells. The most effective compounds exhibited IC50 values as low as 0.38 μM against CDK9/CyclinT and 0.11 μM against Haspin . -
Antimicrobial and Antioxidant Activities:
Research also highlighted the antimicrobial properties of synthesized derivatives of N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine. Compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus cereus. Additionally, antioxidant assays indicated that some derivatives had good potential in scavenging free radicals . -
Molecular Docking Studies:
Molecular docking studies have shown that these compounds can effectively bind to the active sites of targeted proteins involved in cancer progression. Binding energies ranged from -7.12 kcal/mol to -1.21 kcal/mol for different derivatives .
Q & A
Q. What are the common synthetic routes for N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide?
The synthesis typically involves intramolecular cyclization of glycinate derivatives under basic conditions. For example, ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate intermediates can be cyclized using sodium methoxide to form pyrrolo[3,4-d]pyrimidine scaffolds . Subsequent functionalization with cyclopentyl groups may employ alkylation or carboxamide coupling reactions, often using POCl3 for activating pyrimidine rings .
Q. How is the structural identity of this compound confirmed?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography is used to resolve polymorphic forms, as demonstrated in studies of ribociclib derivatives, which share structural similarities .
Q. What biological targets or mechanisms are associated with this compound?
The compound’s pyrrolo-pyrimidine core is a kinase inhibitor scaffold. Ribociclib, a closely related derivative, selectively inhibits cyclin-dependent kinases (CDK4/6), blocking cell cycle progression in cancer cells . Target validation often involves enzymatic assays and cell-based proliferation studies.
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrrolo-pyrimidine core) influence bioactivity?
Structure-activity relationship (SAR) studies show that substituents at the 2- and 6-positions significantly impact kinase selectivity. For example, replacing cyclopentyl with bulkier groups reduces CDK4/6 affinity, while carboxamide variations alter solubility . Computational docking studies (e.g., using SMILES notation from crystallographic data) help predict binding modes .
Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?
Discrepancies may arise from differences in assay conditions (e.g., ATP concentration) or compound purity. Methodological consistency is critical: use standardized kinase buffer systems and validate compound purity via HPLC (≥95%) . Parallel testing with positive controls (e.g., ribociclib) ensures reliability .
Q. What strategies optimize synthetic yield for multi-step routes?
Key steps include:
Q. How are computational methods applied to study this compound’s interactions?
Molecular dynamics simulations and density functional theory (DFT) predict binding energies and conformational stability. The SMILES string (e.g., O=C2C=C(N1CCOCC1)Oc3c(csc23)c4ccc(cc4)Nc5ncc6cc(C(=O)N(C)C)n(c6n5)C7CCCC7) enables docking studies in software like AutoDock or Schrödinger .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Polymorphism is common due to flexible cyclopentyl and carboxamide groups. Slow evaporation from polar solvents (e.g., DMSO/water mixtures) promotes single-crystal formation. Diffraction data are refined using programs like SHELX .
Q. How do researchers validate target engagement in cellular models?
Pharmacodynamic markers (e.g., phosphorylated Rb protein for CDK4/6 inhibition) are measured via western blot. Dose-response curves in cancer cell lines (e.g., MCF-7) confirm mechanism-based growth arrest .
Q. What analytical techniques detect degradation products during stability studies?
Forced degradation under heat, light, or acidic/basic conditions is analyzed via LC-MS. Major degradation pathways include hydrolysis of the carboxamide group or oxidation of the pyrrolo ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
